Cas no 1245823-79-3 (1-butyl-4-chloro-3-methyl-1H-pyrazole-5-sulfonyl chloride)
1-butyl-4-chloro-3-methyl-1H-pyrazole-5-sulfonyl chloride Chemical and Physical Properties
Names and Identifiers
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- 1-butyl-4-chloro-3-methyl-1H-pyrazole-5-sulfonyl chloride
- EN300-232409
- 2-butyl-4-chloro-5-methyl-pyrazole-3-sulfonyl chloride
- 1245823-79-3
- STL583959
- AKOS005169193
- 1-butyl-4-chloro-3-methyl-1H-pyrazole-5-sulfonylchloride
- 2-butyl-4-chloro-5-methylpyrazole-3-sulfonyl chloride
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- MDL: MFCD15976369
- Inchi: 1S/C8H12Cl2N2O2S/c1-3-4-5-12-8(15(10,13)14)7(9)6(2)11-12/h3-5H2,1-2H3
- InChI Key: YKMMIGWTQNEYBH-UHFFFAOYSA-N
- SMILES: ClC1C(C)=NN(C=1S(=O)(=O)Cl)CCCC
Computed Properties
- Exact Mass: 269.9996542Da
- Monoisotopic Mass: 269.9996542Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 15
- Rotatable Bond Count: 4
- Complexity: 304
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.8
- Topological Polar Surface Area: 60.3Ų
1-butyl-4-chloro-3-methyl-1H-pyrazole-5-sulfonyl chloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-232409-1g |
1-butyl-4-chloro-3-methyl-1H-pyrazole-5-sulfonyl chloride |
1245823-79-3 | 1g |
$470.0 | 2023-09-15 | ||
| Enamine | EN300-232409-5g |
1-butyl-4-chloro-3-methyl-1H-pyrazole-5-sulfonyl chloride |
1245823-79-3 | 5g |
$1364.0 | 2023-09-15 | ||
| Enamine | EN300-232409-10g |
1-butyl-4-chloro-3-methyl-1H-pyrazole-5-sulfonyl chloride |
1245823-79-3 | 10g |
$2024.0 | 2023-09-15 | ||
| Enamine | EN300-232409-0.05g |
1-butyl-4-chloro-3-methyl-1H-pyrazole-5-sulfonyl chloride |
1245823-79-3 | 95% | 0.05g |
$88.0 | 2024-06-20 | |
| Enamine | EN300-232409-0.1g |
1-butyl-4-chloro-3-methyl-1H-pyrazole-5-sulfonyl chloride |
1245823-79-3 | 95% | 0.1g |
$132.0 | 2024-06-20 | |
| Enamine | EN300-232409-0.25g |
1-butyl-4-chloro-3-methyl-1H-pyrazole-5-sulfonyl chloride |
1245823-79-3 | 95% | 0.25g |
$188.0 | 2024-06-20 | |
| Enamine | EN300-232409-0.5g |
1-butyl-4-chloro-3-methyl-1H-pyrazole-5-sulfonyl chloride |
1245823-79-3 | 95% | 0.5g |
$353.0 | 2024-06-20 | |
| Enamine | EN300-232409-1.0g |
1-butyl-4-chloro-3-methyl-1H-pyrazole-5-sulfonyl chloride |
1245823-79-3 | 95% | 1.0g |
$470.0 | 2024-06-20 | |
| Enamine | EN300-232409-2.5g |
1-butyl-4-chloro-3-methyl-1H-pyrazole-5-sulfonyl chloride |
1245823-79-3 | 95% | 2.5g |
$923.0 | 2024-06-20 | |
| Enamine | EN300-232409-5.0g |
1-butyl-4-chloro-3-methyl-1H-pyrazole-5-sulfonyl chloride |
1245823-79-3 | 95% | 5.0g |
$1364.0 | 2024-06-20 |
1-butyl-4-chloro-3-methyl-1H-pyrazole-5-sulfonyl chloride Suppliers
1-butyl-4-chloro-3-methyl-1H-pyrazole-5-sulfonyl chloride Related Literature
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Haitao Li,Yu Pan,Zhizhi Wang,Shan Chen,Ruixin Guo,Jianqiu Chen RSC Adv., 2015,5, 100775-100782
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Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
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Jianyao Huang,Dong Gao,Zhihui Chen,Weifeng Zhang Polym. Chem., 2021,12, 2471-2480
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4. An amorphous lanthanum–iridium solid solution with an open structure for efficient water splitting†Wei Sun,Chenglong Ma,Xinlong Tian,Jianjun Liao,Ji Yang,Chengjun Ge,Weiwei Huang J. Mater. Chem. A, 2020,8, 12518-12525
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Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
Additional information on 1-butyl-4-chloro-3-methyl-1H-pyrazole-5-sulfonyl chloride
1-butyl-4-chloro-3-methyl-1H-pyrazole-5-sulfonyl chloride (CAS No. 1245823-79-3)
The compound 1-butyl-4-chloro-3-methyl-1H-pyrazole-5-sulfonyl chloride (CAS No. 1245823-79-3) is a highly specialized chemical entity with significant applications in various fields, particularly in pharmaceuticals and agrochemicals. This compound belongs to the class of sulfonyl chlorides, which are widely used as intermediates in organic synthesis due to their reactivity and versatility. The pyrazole ring system, a five-membered heterocycle containing two nitrogen atoms, is a key structural feature of this molecule, contributing to its unique chemical properties and biological activity.
Recent studies have highlighted the importance of sulfonyl chlorides in the development of novel bioactive compounds. For instance, researchers have explored the use of 1-butyl-4-chloro-3-methyl-1H-pyrazole-5-sulfonyl chloride as a precursor for synthesizing herbicides and fungicides. The pyrazole moiety is known for its ability to interact with various biological targets, making it a valuable component in agrochemical formulations. Moreover, the chlorine substituent at position 4 and the methyl group at position 3 enhance the molecule's stability and reactivity, making it an ideal candidate for further functionalization.
The synthesis of 1-butyl-4-chloro-3-methyl-1H-pyrazole-5-sulfonyl chloride involves a multi-step process that typically begins with the preparation of the pyrazole ring. This is followed by sulfonation and subsequent chlorination steps to introduce the sulfonyl chloride group. The reaction conditions, including temperature and solvent selection, are critical to ensure high yields and purity of the final product. Recent advancements in catalytic methods have enabled more efficient syntheses, reducing production costs and environmental impact.
In terms of applications, this compound has shown promise in the development of selective herbicides. Its ability to inhibit specific enzymes involved in plant metabolism makes it a potential candidate for controlling invasive weeds without affecting crops. Additionally, studies have demonstrated its efficacy as a fungicide, particularly against fungal pathogens that cause significant agricultural losses. The butyl group attached to the sulfonyl chloride enhances lipophilicity, improving the compound's ability to penetrate plant tissues and target sites effectively.
From a pharmacological perspective, 1-butyl-4-chloro-3-methyl-1H-pyrazole-5-sulfonyl chloride has been investigated for its potential as an intermediate in drug discovery. Its structure allows for easy modification to create derivatives with enhanced bioavailability and potency. For example, researchers have explored its use in developing inhibitors for kinase enzymes, which are implicated in various diseases such as cancer and inflammatory disorders.
Recent research has also focused on the environmental fate and safety of this compound. Studies indicate that it undergoes rapid degradation under aerobic conditions, reducing its persistence in the environment. However, further investigations are needed to assess its potential impact on non-target organisms and ecosystems.
In conclusion, 1-butyl-4-chloro-3-methyl-1H-pyrazole-5-sulfonyl chloride (CAS No. 1245823
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